

Technical Guide: Physicochemical Properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

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Compound of Interest

Compound Name: *Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-*

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This technical guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. This document includes a summary of its physical data, detailed experimental protocols for the synthesis of its precursor, and a visualization of a relevant biological pathway.

Core Physical and Chemical Data

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a sulfonamide derivative with the chemical formula $C_8H_9ClN_2O_4S$.^{[1][2]} It is recognized by its CAS Number 137-47-3.^[1]

Summary of Physical Properties

The following table summarizes the key quantitative physical and chemical properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Property	Value	Source
Molecular Weight	264.69 g/mol	[1][2]
Melting Point	70 °C	[1]
Boiling Point	387.3 °C	[1]
Chemical Formula	C ₈ H ₉ ClN ₂ O ₄ S	[1][2]
CAS Number	137-47-3	[1]
SMILES	CN(C)S(=O)(=O)c1ccc(c(c1)-- INVALID-LINK--[O-])Cl	[2]
InChI	InChI=1S/C8H9ClN2O4S/c1- 10(2)16(14,15)6-3-4-7(9)8(5- 6)11(12)13/h3-5H,1-2H3	[3]
InChIKey	HBTAOSGHCXUEKI- UHFFFAOYSA-N	[3]

Synthesis and Experimental Protocols

While a specific detailed protocol for the synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is not readily available in the searched literature, the synthesis would logically proceed via the reaction of its precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, with dimethylamine. The following section details the experimental protocol for the synthesis of this key precursor.

Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

A common method for the preparation of 4-chloro-3-nitrobenzenesulfonyl chloride is through the chlorosulfonation of 2-chloronitrobenzene.[4]

Materials:

- 2-chloronitrobenzene
- Chlorosulfonic acid

- Aqueous ammonia
- Methanol
- Water
- Toluene

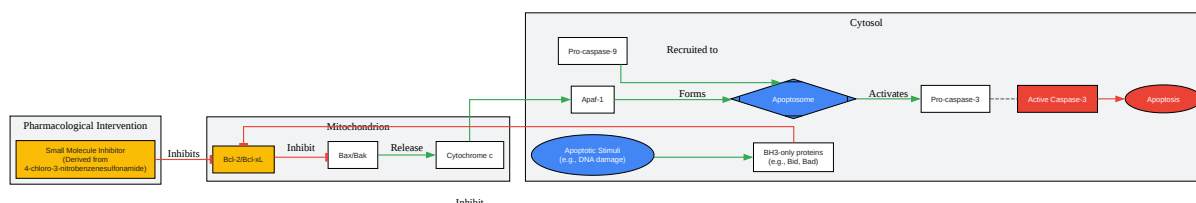
Procedure:

- Slowly add 450 mL of chlorosulfonic acid to 100 g of 2-chloronitrobenzene.
- Heat the reaction mixture to 100°C and maintain this temperature for 6 hours.
- Cool the mixture to ambient temperature and continue stirring for an additional 12 hours.
- Slowly pour the reaction mass into 800 mL of chilled aqueous ammonia and stir the resulting mixture at -10°C for 3 hours.
- Warm the reaction mixture to 23°C and stir for 2 hours.
- Filter the mixture and wash the obtained solid three times with 200 mL of water.
- Dissolve the solid in 600 mL of methanol at 60°C.
- Add 200 mL of water to the solution and stir for 1 hour at 60°C. Repeat this step once more.
- After cooling to room temperature and stirring for 1 hour, filter the reaction mixture.
- Wash the solid with a 1:1 mixture of methanol and water (100 mL).
- Dry the solid under a vacuum at 60°C.
- Crystallization of the residue with toluene yields 4-chloro-3-nitrobenzenesulfonamide (as the primary sulfonamide). To obtain the sulfonyl chloride, the reaction with aqueous ammonia would be omitted and the product isolated directly after the initial reaction workup.

Biological Context and Signaling Pathways

While direct signaling pathway involvement for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is not extensively documented, its precursor, 4-chloro-3-nitrobenzenesulfonamide, is a known intermediate in the synthesis of small molecule inhibitors targeting the Bcl-2 family of proteins. These proteins are central regulators of the intrinsic apoptotic pathway.

The following diagram illustrates the simplified intrinsic apoptosis pathway, highlighting the role of the Bcl-2 family.

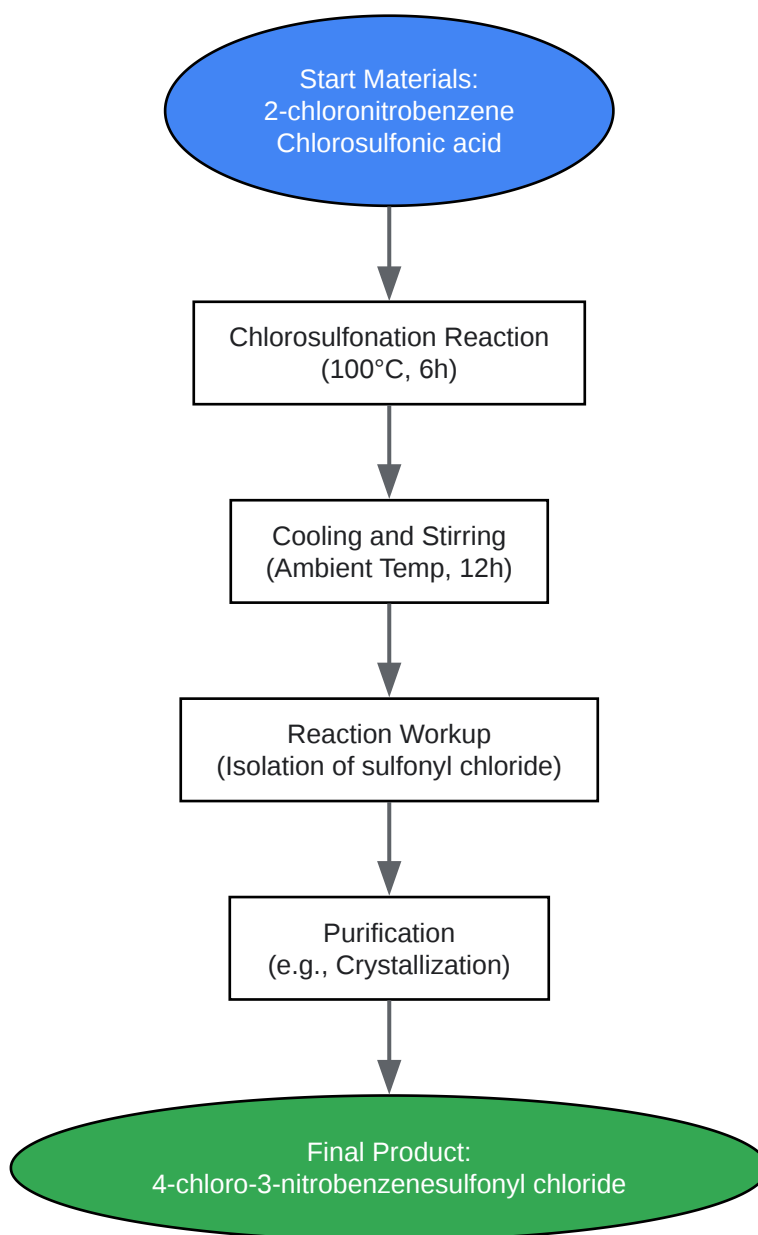


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Caption: Role of Bcl-2 family proteins in the intrinsic apoptosis pathway and the target for inhibition.

Experimental Workflow: Synthesis of Precursor

The logical workflow for the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride, the key precursor, is depicted below.



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Caption: Experimental workflow for the synthesis of the precursor, 4-chloro-3-nitrobenzenesulfonyl chloride.

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References

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